molecular formula C18H19Cl3N2O3S2 B4903517 2-(3-chloro-N-methylsulfonylanilino)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide

2-(3-chloro-N-methylsulfonylanilino)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide

Cat. No.: B4903517
M. Wt: 481.8 g/mol
InChI Key: FTZHREXSBDONSV-UHFFFAOYSA-N
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Description

2-(3-chloro-N-methylsulfonylanilino)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes chloro, methylsulfonyl, and dichlorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3N2O3S2/c1-28(25,26)23(16-4-2-3-14(19)9-16)11-18(24)22-7-8-27-12-13-5-6-15(20)10-17(13)21/h2-6,9-10H,7-8,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZHREXSBDONSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCSCC1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-N-methylsulfonylanilino)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of aniline derivatives, followed by sulfonylation and subsequent coupling with dichlorophenylmethylsulfanyl groups. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-N-methylsulfonylanilino)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chloro or sulfonyl groups, leading to dechlorinated or desulfonylated products.

    Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products Formed

Scientific Research Applications

2-(3-chloro-N-methylsulfonylanilino)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-N-methylsulfonylanilino)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-((3-nitroanilino)methyl)phenol
  • 2-chloro-4-nitrophenyl isocyanate

Comparison

Compared to similar compounds, 2-(3-chloro-N-methylsulfonylanilino)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide stands out due to its unique combination of chloro, methylsulfonyl, and dichlorophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

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